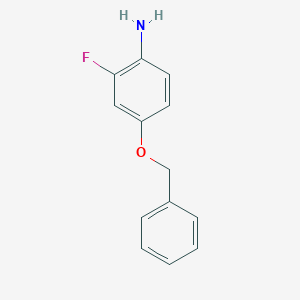

4-(Benzyloxy)-2-fluoroaniline

概要

説明

4-(Benzyloxy)-2-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group and a fluorine atom attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluoroaniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The introduction of the fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For example, starting with 4-nitro-2-fluorobenzene, the nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis. This involves reacting the corresponding phenol with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically considered in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can yield various amine derivatives.

科学的研究の応用

Organic Synthesis

Intermediate in Synthesis

4-(Benzyloxy)-2-fluoroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the production of diverse derivatives that can be tailored for specific applications. For instance, it can undergo reduction to form 4-(benzyloxy)-2-fluoro-1-nitrobenzene or be subjected to oxidation to yield 4-(benzyloxy)-2-fluorobenzoic acid or 4-(benzyloxy)-2-fluorobenzaldehyde.

Medicinal Chemistry

Potential Pharmaceutical Applications

In medicinal chemistry, this compound is utilized as a building block for synthesizing potential pharmaceutical compounds. A notable study reported the design and synthesis of derivatives that exhibited significant biological activity, including PPARα agonism, which is relevant for metabolic disorders . The compound's derivatives have been evaluated for their efficacy in models of diabetic retinopathy, demonstrating promising results in reducing retinal vascular leakage .

MAO-B Inhibition

Recent research has focused on the development of novel derivatives based on this compound as multifunctional agents for treating Parkinson's disease. A series of benzothiazole derivatives were synthesized, with one compound showing potent MAO-B inhibitory activity (IC50 = 0.062 µM) and excellent neuroprotective effects . This highlights the compound's potential in neuropharmacology.

Materials Science

Development of New Materials

In materials science, this compound is explored for its electronic and optical properties. Its ability to form stable structures makes it suitable for developing advanced materials with specific functionalities. Research indicates that compounds derived from this compound can be integrated into polymer matrices to enhance material properties.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enables diverse chemical modifications |

| Medicinal Chemistry | Building block for pharmaceuticals | Promising results in PPARα agonism and diabetic retinopathy models |

| Neuropharmacology | MAO-B inhibitors for Parkinson's disease | Compound showed IC50 = 0.062 µM with neuroprotective effects |

| Materials Science | Development of advanced materials | Enhanced electronic and optical properties |

Case Studies

Case Study 1: PPARα Agonism in Diabetic Retinopathy

A study investigated the effects of a derivative of this compound on diabetic retinopathy using a streptozotocin-induced rat model. The results indicated that systemic administration significantly reduced retinal vascular leakage, suggesting potential therapeutic applications in managing diabetic complications .

Case Study 2: MAO-B Inhibitory Activity

Another study focused on synthesizing benzothiazole derivatives based on the core structure of this compound. The lead compound demonstrated competitive and reversible MAO-B inhibition along with antioxidative properties, marking it as a candidate for further development against Parkinson's disease .

作用機序

The mechanism of action of 4-(Benzyloxy)-2-fluoroaniline involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors.

類似化合物との比較

4-(Benzyloxy)aniline: Lacks the fluorine atom, which can result in different electronic properties and reactivity.

2-Fluoroaniline: Lacks the benzyloxy group, which can affect its solubility and binding interactions.

4-(Benzyloxy)-2-chloroaniline: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.

Uniqueness: 4-(Benzyloxy)-2-fluoroaniline is unique due to the presence of both the benzyloxy group and the fluorine atom

生物活性

4-(Benzyloxy)-2-fluoroaniline is an organic compound classified as an aniline derivative, characterized by the presence of a benzyloxy group and a fluorine atom on the benzene ring. Its molecular formula is , with a molecular weight of approximately 217.24 g/mol . This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Aromatic Substitution : Introduction of the fluorine atom via nucleophilic aromatic substitution reactions.

- Williamson Ether Synthesis : The benzyloxy group is introduced by reacting phenol with benzyl bromide in the presence of a base like potassium carbonate.

These methods yield the compound with good purity and yield, suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on fluoroaryl derivatives have shown effective inhibition against Staphylococcus aureus, with varying minimum inhibitory concentrations (MICs) depending on structural modifications.

| Compound | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|

| MA-1156 (fluorinated) | 16 | 15 |

| MA-1115 | 32 | 16 |

| MA-1113 | 128 | Not significant |

These results suggest that the introduction of fluorine enhances antimicrobial activity, likely due to increased electron-withdrawing effects that affect the compound's interaction with bacterial cell membranes .

Enzyme Interaction Studies

This compound has also been evaluated for its role in enzyme interactions. The compound can act as an inhibitor in various biochemical pathways, potentially modulating enzyme activity through competitive inhibition mechanisms. This property is crucial for designing new therapeutic agents targeting specific enzymes involved in disease processes.

Case Studies

- Study on Fluoroaryl Compounds : A comparative study assessed the biological activities of several fluoroaryl derivatives, including those related to this compound. The findings revealed that structural modifications significantly impacted their antibacterial efficacy and enzyme inhibition capabilities .

- Antimicrobial Efficacy Against Biofilms : Another investigation focused on the effectiveness of fluoroaryl compounds against biofilms formed by S. aureus. The results indicated that these compounds could disrupt biofilm integrity, reducing bacterial viability and metabolic activity, which are critical factors in chronic infections .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Bacterial Membranes : The fluorine atom enhances lipophilicity, facilitating better penetration into bacterial membranes.

- Enzyme Inhibition : By binding to active sites on enzymes, it can prevent substrate access, thereby inhibiting enzymatic reactions essential for bacterial survival.

特性

IUPAC Name |

2-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMVHDKRUHLVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467636 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190060-72-1 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。